
4-((3-Chloro-4-(heptyloxy)phenyl)diazenyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-[[3-Chloro-4-(heptyloxy)phenyl]diazenyl]aniline is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-[[3-Chloro-4-(heptyloxy)phenyl]diazenyl]aniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 3-chloro-4-(heptyloxy)aniline, which is treated with sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with aniline under alkaline conditions to yield the desired azo compound.
Industrial Production Methods
In an industrial setting, the production of (E)-4-[[3-Chloro-4-(heptyloxy)phenyl]diazenyl]aniline is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The process may involve continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-4-[[3-Chloro-4-(heptyloxy)phenyl]diazenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like iron(III) chloride or sulfuric acid.
Major Products Formed
Oxidation: Oxidation can yield quinones or other oxygenated derivatives.
Reduction: Reduction typically produces aromatic amines.
Substitution: Substitution reactions result in various substituted derivatives, depending on the electrophile used.
Scientific Research Applications
(E)-4-[[3-Chloro-4-(heptyloxy)phenyl]diazenyl]aniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in analytical chemistry.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of (E)-4-[[3-Chloro-4-(heptyloxy)phenyl]diazenyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The compound’s heptyloxy group enhances its lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Haloalkanes: Compounds with one or more halogen atoms, used in various industrial applications.
Uniqueness
(E)-4-[[3-Chloro-4-(heptyloxy)phenyl]diazenyl]aniline is unique due to its specific substitution pattern and the presence of both chloro and heptyloxy groups, which confer distinct chemical and physical properties. This combination enhances its utility in specialized applications, particularly in the synthesis of complex organic molecules and as a versatile reagent in scientific research.
Properties
Molecular Formula |
C19H24ClN3O |
|---|---|
Molecular Weight |
345.9 g/mol |
IUPAC Name |
4-[(3-chloro-4-heptoxyphenyl)diazenyl]aniline |
InChI |
InChI=1S/C19H24ClN3O/c1-2-3-4-5-6-13-24-19-12-11-17(14-18(19)20)23-22-16-9-7-15(21)8-10-16/h7-12,14H,2-6,13,21H2,1H3 |
InChI Key |
VNBMNJCVAXWSMV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=C(C=C(C=C1)N=NC2=CC=C(C=C2)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


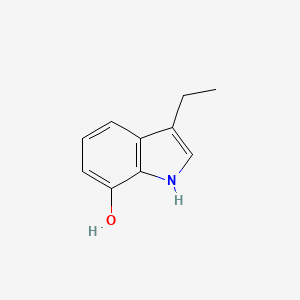

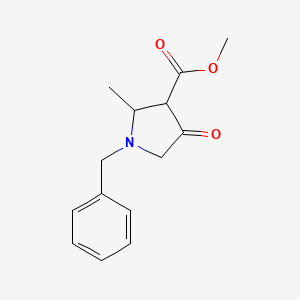
![2-Thioxobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B13698455.png)
![4-[4-(2-Fluoroethyl)-1-piperazinyl]-2-methoxyaniline](/img/structure/B13698457.png)
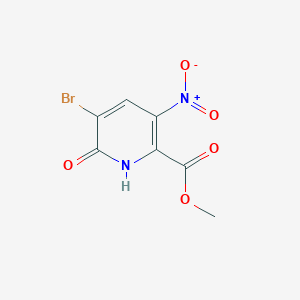

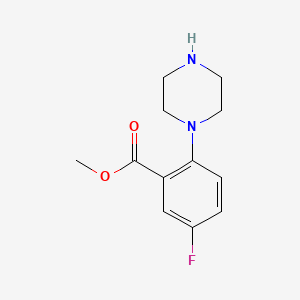
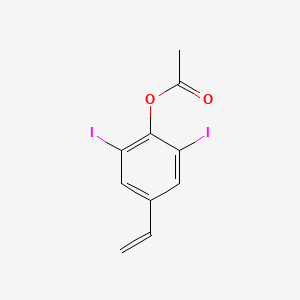

![sodium,[[[(2R,3S,4R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B13698492.png)
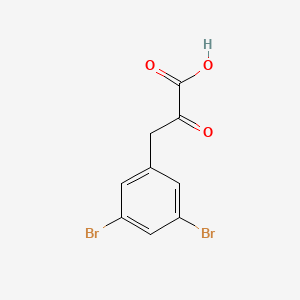
![4-(2-Pyridyl)-4,7-diazaspiro[2.5]octane](/img/structure/B13698506.png)
![1-[2-(Difluoromethoxy)phenyl]guanidine](/img/structure/B13698508.png)
